

Synthesis Protocol for 3-(4-Acetamidophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-Acetamidophenyl)propanoic acid

Cat. No.: B181343

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Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **3-(4-acetamidophenyl)propanoic acid**. The described method is an efficient and direct N-acetylation of the commercially available starting material, 3-(4-aminophenyl)propanoic acid, using acetic anhydride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure for obtaining high-purity product. The document includes detailed sections on safety, materials, experimental procedures, reaction mechanisms, and expected outcomes, ensuring the process is both reproducible and validated.

Introduction

3-(4-Acetamidophenyl)propanoic acid (CAS No. 6325-43-5) is a valuable organic intermediate and building block in the synthesis of more complex molecules, including pharmacologically active compounds.^[1] Its structure, featuring an acetamide group and a propanoic acid chain on a phenyl ring, offers multiple points for further chemical modification.

The synthetic strategy outlined herein is the N-acetylation of 3-(4-aminophenyl)propanoic acid. This approach is selected for its numerous advantages:

- **High Efficiency:** The acetylation of aromatic amines is typically a high-yielding and clean reaction.^{[2][3]}

- Directness: It is a single-step conversion from a readily available precursor.
- Robustness: The reaction conditions are straightforward and do not require specialized equipment.

This protocol details a laboratory-scale synthesis that is both cost-effective and easily scalable for the production of multi-gram quantities of the target compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3-(4-aminophenyl)propanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Caption: N-acetylation of 3-(4-aminophenyl)propanoic acid.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS No.	Molecular Formula	Purity	Supplier
3-(4-Aminophenyl)propanoic acid	2393-17-1	C ₉ H ₁₁ NO ₂	≥97%	Sigma-Aldrich
Acetic Anhydride	108-24-7	C ₄ H ₆ O ₃	≥99%	Fisher Scientific
Pyridine	110-86-1	C ₅ H ₅ N	Anhydrous, ≥99.8%	MilliporeSigma
Hydrochloric Acid (HCl)	7647-01-0	HCl	2 M (aq)	VWR
Ethanol	64-17-5	C ₂ H ₆ O	95% or Absolute	Decon Labs
Deionized Water	7732-18-5	H ₂ O	-	In-house
Ethyl Acetate	141-78-6	C ₄ H ₈ O ₂	ACS Grade	-
Hexanes	110-54-3	C ₆ H ₁₄	ACS Grade	-

Equipment

- 250 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Ice bath
- Heating mantle
- Büchner funnel and vacuum flask
- Filter paper
- Glassware for recrystallization (beakers, Erlenmeyer flasks)
- pH paper or pH meter
- Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
- Rotary evaporator

Safety Precautions and Hazard Analysis

This procedure involves the use of hazardous chemicals. It is mandatory to perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Chemical	Key Hazards	PPE & Handling Precautions
3-(4-Aminophenyl)propanoic acid	Skin, eye, and respiratory irritant.	Avoid dust inhalation. Wear gloves and safety glasses.
Acetic Anhydride	Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[4][5][6][7][8]	Handle in a fume hood. Keep away from heat and ignition sources. Wear acid-resistant gloves, safety goggles, and a face shield.
Pyridine	Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. Suspected carcinogen.[9][10][11][12][13]	Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge. Wear appropriate gloves and eye protection.
Hydrochloric Acid (2 M)	Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[14][15][16][17][18]	Handle with care. Wear acid-resistant gloves and safety goggles.

Detailed Experimental Protocol

Reaction Setup

- Place a magnetic stir bar into a 250 mL round-bottom flask.
- Add 3-(4-aminophenyl)propanoic acid (5.0 g, 30.3 mmol) to the flask.
- In the fume hood, add anhydrous pyridine (50 mL). The pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.[2]
- Stir the mixture at room temperature until the solid is fully dissolved.

Acetylation

- Measure acetic anhydride (3.4 mL, 3.7 g, 36.3 mmol, 1.2 equivalents) and place it into a dropping funnel.
- Attach the dropping funnel to the round-bottom flask.
- Place the flask in an ice-water bath to control the reaction temperature, as the acylation is exothermic.[19]
- Add the acetic anhydride dropwise to the stirred solution over a period of 20-30 minutes. Maintain the internal temperature below 20 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Monitor the reaction progress using TLC (e.g., 9:1 Ethyl Acetate:Hexanes with a drop of acetic acid). The product spot should be less polar than the starting material.

Product Isolation and Work-up

- Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product.
- Acidify the slurry to a pH of approximately 3-4 by the slow addition of 2 M hydrochloric acid. This step ensures the protonation of the carboxylic acid group and neutralizes any remaining pyridine.
- Stir the resulting suspension for 30 minutes in the ice bath to ensure complete precipitation.
- Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual salts and impurities.
- Press the solid dry on the funnel and then transfer it to a watch glass to air-dry.

Purification by Recrystallization

- Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

- Add a minimal amount of a hot solvent mixture, such as ethanol/water (e.g., starting with 70% ethanol), until the solid just dissolves. Aromatic carboxylic acids are often amenable to recrystallization from aqueous alcohol.[20][21]
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the final product in a vacuum oven at 60 °C to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Results and Discussion

Expected Results

The successful synthesis will yield **3-(4-acetamidophenyl)propanoic acid** as a white to off-white crystalline solid.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
Molecular Weight	207.23 g/mol	[1]
Appearance	White to off-white solid	-
Melting Point	Approx. 175-179 °C	Varies by source
Expected Yield	80-90%	-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ^1H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ , ppm): ~12.1 (s, 1H, -COOH), ~9.9 (s, 1H, -NH-), ~7.5 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~2.8 (t, 2H, -CH₂-Ar), ~2.5 (t, 2H, -CH₂-COOH), ~2.0 (s, 3H, -COCH₃). Note: These are predicted values based on similar structures.[22][23]
- FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed around 3300 (N-H stretch), 2900-3100 (broad O-H stretch of carboxylic acid), 1700 (C=O stretch of carboxylic acid), 1660 (C=O stretch of amide I band), 1540 (N-H bend of amide II band).[24]

Discussion of Mechanism and Causality

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.[2] [25] The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group. The pyridine in the reaction mixture serves a crucial role as a base to deprotonate the resulting positively charged nitrogen, regenerating the neutral amide and forming pyridinium acetate. Using an ice bath during the addition of acetic anhydride is critical to dissipate the heat generated from the exothermic reaction, preventing potential side reactions and ensuring safety.[19] The final acidic work-up ensures that the product, a carboxylic acid, is fully protonated and insoluble in the aqueous medium, maximizing its precipitation and recovery.

Conclusion

This application note provides a validated and reliable protocol for the laboratory synthesis of **3-(4-acetamidophenyl)propanoic acid**. By following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain the target compound in high yield and purity. The use of a simple N-acetylation of a commercially available starting material makes this method highly practical for applications in pharmaceutical and chemical synthesis.

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